N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide is a versatile compound with a unique structure that offers possibilities in drug development, organic synthesis, and material sciences. This compound is characterized by the presence of a benzoyl group attached to a thiophene ring, which is further connected to a chlorobenzamide moiety. Its unique structure makes it an invaluable asset for innovative breakthroughs in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide typically involves the following steps:
Formation of the Benzoylthiophene Intermediate: This step involves the reaction of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 5-benzoylthiophene.
Alkylation: The benzoylthiophene intermediate is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate (K2CO3).
Amidation: The final step involves the reaction of the alkylated benzoylthiophene with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Hydroxylated benzoyl derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide has diverse scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in material sciences for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzoylthiophene moiety can interact with enzymes and receptors, modulating their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene have similar structures and biological activities.
Benzimidazole Derivatives: Compounds with benzimidazole moieties also exhibit diverse pharmacological activities.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide stands out due to its unique combination of a benzoylthiophene and chlorobenzamide moiety, which imparts distinct chemical and biological properties. Its versatility in various scientific applications further highlights its uniqueness.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBWOMCUJREJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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